1-Butoxy-4-nitrobenzene CAS number 7244-78-2
1-Butoxy-4-nitrobenzene CAS number 7244-78-2
An In-depth Technical Guide to 1-Butoxy-4-nitrobenzene (CAS: 7244-78-2)
Abstract
This technical guide provides a comprehensive overview of 1-Butoxy-4-nitrobenzene (CAS No. 7244-78-2), a key organic building block. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and thorough methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a synthetic intermediate, and critical safety and handling protocols. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for laboratory application.
Core Compound Identification
1-Butoxy-4-nitrobenzene is an aromatic ether characterized by a butyl group and a nitro group attached to a benzene ring in the para position.[1][2] This structure makes it a valuable intermediate in organic synthesis.
| Identifier | Value | Source |
| Chemical Name | 1-Butoxy-4-nitrobenzene | [3][4] |
| Synonyms | Butyl 4-nitrophenyl ether, p-nitrophenyl butyl ether | [1][2] |
| CAS Number | 7244-78-2 | [3][5] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][3][4] |
| Molecular Weight | 195.22 g/mol | [1][4][6] |
| IUPAC Name | 1-butoxy-4-nitrobenzene | [2] |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)[O-] | [1][2][3] |
| InChIKey | XCCDVVZINDJESR-UHFFFAOYSA-N | [1][6] |
Physicochemical Properties
The physical and chemical properties of 1-Butoxy-4-nitrobenzene are essential for its handling, storage, and application in experimental design. The compound typically appears as a white or colorless to yellow solid or liquid, depending on purity and ambient temperature.[7]
| Property | Value |
| Melting Point | 31 °C |
| Boiling Point | 308 °C at 760 mmHg |
| Density | 1.116 g/cm³ |
| Flash Point | 135.5 °C |
| Refractive Index | 1.522 |
| Solubility | Soluble in Methanol |
| LogP | 3.3 - 3.5 |
| Storage | Sealed in a dry place at room temperature |
(Data compiled from LookChem[3] and PubChem[2])
Synthesis and Purification: A Validated Approach
The most reliable and common method for preparing 1-Butoxy-4-nitrobenzene is the Williamson ether synthesis.[8] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the primary carbon of an alkyl halide like 1-bromobutane.[8][9][10]
The choice of a primary alkyl halide is critical. Secondary or tertiary halides would favor an E2 elimination side reaction, especially given that the alkoxide is a strong base, which would significantly reduce the yield of the desired ether product.[9][10]
Detailed Experimental Protocol
Objective: To synthesize 1-Butoxy-4-nitrobenzene with high yield and purity.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized Water
-
Hexane
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Rationale: Potassium carbonate is a mild base used to deprotonate the phenol, generating the nucleophilic 4-nitrophenoxide in situ. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
-
-
Addition of Alkyl Halide: Add 1-bromobutane (1.2 eq) to the stirring mixture.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting 4-nitrophenol.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted 4-nitrophenol), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude 1-Butoxy-4-nitrobenzene by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel if necessary.
Caption: Williamson ether synthesis workflow for 1-Butoxy-4-nitrobenzene.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is essential. This constitutes a self-validating system where data from orthogonal methods converge to confirm the structure.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the butyl chain protons (triplet ~0.9 ppm, multiplet ~1.5 ppm, multiplet ~1.7 ppm, triplet ~4.0 ppm) and two doublets in the aromatic region (~6.9 ppm and ~8.2 ppm) characteristic of a 1,4-disubstituted benzene ring.[2] |
| ¹³C NMR | Aromatic carbon signals (~114, 126, 142, 164 ppm) and butyl chain carbon signals (~14, 19, 31, 69 ppm).[2] |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aliphatic, ~2850-2950 cm⁻¹), strong asymmetric and symmetric NO₂ stretching (~1520 cm⁻¹ and ~1345 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C ether stretching (~1250 cm⁻¹).[2][11][12] |
| Mass Spec. (GC-MS) | A molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern would likely show loss of the butyl group or parts of it.[2] |
(Data interpreted from PubChem spectral information[2])
Caption: Analytical workflow for structural validation and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method
For quantitative analysis and purity determination, a reversed-phase HPLC method is highly effective. The following is a robust starting point for method development, adapted from established protocols for similar nitroaromatic compounds.[13][14]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Reactivity and Applications in Drug Development
1-Butoxy-4-nitrobenzene serves as a versatile intermediate in multi-step organic synthesis. Its utility stems from the reactivity of the nitro group and the stability of the ether linkage under many reaction conditions.
-
Reduction of the Nitro Group: The primary application involves the reduction of the nitro group to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 4-butoxyaniline is a precursor for synthesizing a wide range of biologically active molecules, including pharmaceuticals and dyes.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than the reduction pathway.
-
Building Block: As a readily available building block, it provides a scaffold to introduce a butoxy-substituted phenyl ring into more complex molecular architectures, which can be desirable for modulating properties like lipophilicity (LogP) in drug candidates.
Safety, Toxicology, and Handling
Proper handling of 1-Butoxy-4-nitrobenzene is crucial. The compound is classified as harmful if swallowed.[2]
GHS Hazard Information:
-
Pictogram: Warning[2]
-
Hazard Statement: H302: Harmful if swallowed[2]
-
Precautionary Statements: P264, P270, P301+P317, P330, P501[2]
Broader Context for Nitroaromatic Compounds: While specific toxicological data for this compound is limited, the broader class of nitrobenzenes warrants caution. Some nitrobenzene compounds are known to cause methemoglobinemia, and some are considered carcinogenic in animal studies.[15] Therefore, exposure should be minimized.
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid all personal contact, including inhalation and skin contact.[16] Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[16]
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1-butoxy-4-nitrobenzene. Stenutz. [Link]
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1-Butoxy-4-nitrobenzene. PubChem, National Institutes of Health. [Link]
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1-Butoxy-4-nitrobenzene, min 98%, 25 grams. CP Lab Safety. [Link]
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1-BUTOXY-4-NITROBENZENE. gsrs. [Link]
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1-Ethoxy-4-nitrobenzene. SIELC Technologies. [Link]
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The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. YouTube. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Show how you would use the Williamson ether synthesis to prepare... Filo. [Link]
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Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]
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